Regioisomeric Differentiation in Synthetic Utility of N-(5-amino-2-cyanophenyl)acetamide
The unique 5-amino-2-cyano substitution pattern on the phenyl ring of N-(5-amino-2-cyanophenyl)acetamide enables distinct reactivity for cyclization reactions, leading to specific heterocyclic scaffolds not easily accessible from its regioisomer, N-(4-amino-2-cyanophenyl)acetamide (CAS 73894-39-0) . This structural difference dictates the formation of distinct molecular frameworks in synthetic applications.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 5-amino-2-cyanophenyl substitution |
| Comparator Or Baseline | 4-amino-2-cyanophenyl substitution (N-(4-amino-2-cyanophenyl)acetamide, CAS 73894-39-0) |
| Quantified Difference | Qualitative difference in synthetic utility and heterocyclic product formation |
| Conditions | Chemical synthesis (inferred from class-level knowledge of cyanoacetamide reactivity) |
Why This Matters
For procurement, this ensures the correct starting material is used for synthetic routes reliant on the specific reactivity of the 5-amino-2-cyano isomer.
